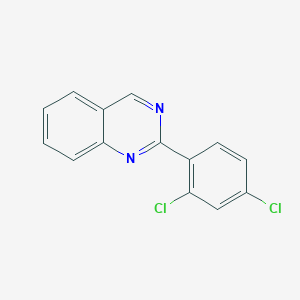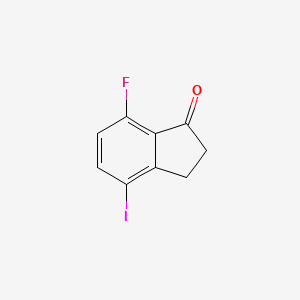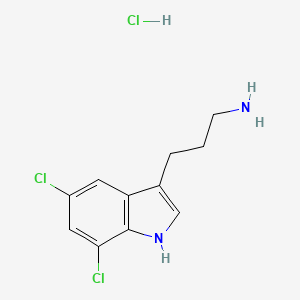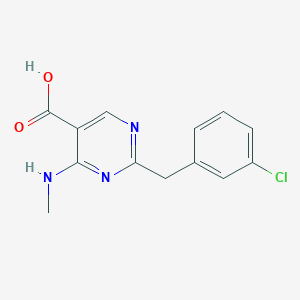
2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 3-chlorobenzyl group, a methylamino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid can be achieved through a multi-step process:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the condensation of appropriate aldehydes and amidines under acidic conditions.
Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.
Methylation: The methylamino group can be introduced by methylation of the amino group using methyl iodide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the pyrimidine ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby disrupting the pathway and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorobenzyl)-4-aminopyrimidine-5-carboxylic acid: Lacks the methylamino group.
2-(3-Chlorobenzyl)-4-(dimethylamino)pyrimidine-5-carboxylic acid: Contains a dimethylamino group instead of a methylamino group.
2-(3-Chlorobenzyl)-4-(ethylamino)pyrimidine-5-carboxylic acid: Contains an ethylamino group instead of a methylamino group.
Uniqueness
The presence of the methylamino group in 2-(3-Chlorobenzyl)-4-(methylamino)pyrimidine-5-carboxylic acid distinguishes it from its analogs, potentially leading to differences in its chemical reactivity, biological activity, and pharmacokinetic properties. This uniqueness can be exploited in the design of new compounds with improved efficacy and safety profiles.
Properties
Molecular Formula |
C13H12ClN3O2 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-4-(methylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H12ClN3O2/c1-15-12-10(13(18)19)7-16-11(17-12)6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,18,19)(H,15,16,17) |
InChI Key |
HRGMMQYTTNZPJO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1C(=O)O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


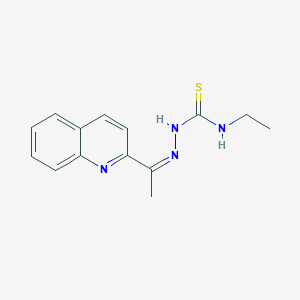
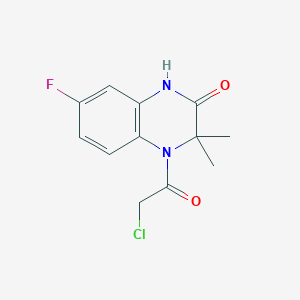
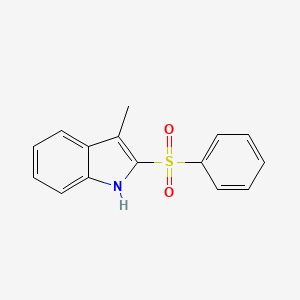
![Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11845940.png)
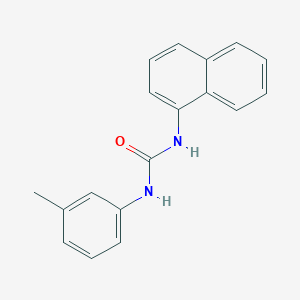
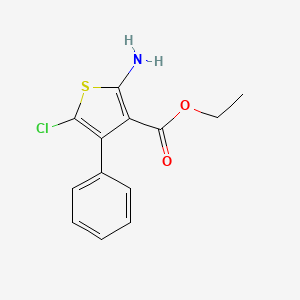
![6-Chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B11845957.png)
